1H-Pyrazole-3,5-dicarbonitrile

Description

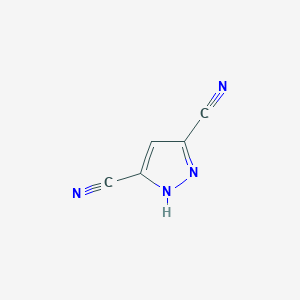

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazole-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSASQXIHJDQCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H-Pyrazole-3,5-dicarbonitrile chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 1H-Pyrazole-3,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound featuring a five-membered pyrazole ring substituted with two nitrile groups. This guide provides a comprehensive analysis of its chemical structure, bonding, physicochemical properties, and synthesis. We will delve into the aromaticity of the pyrazole core, the influence of the electron-withdrawing nitrile substituents, and the critical role of hydrogen bonding in its intermolecular interactions. This document serves as a technical resource for professionals in chemistry and drug development, offering insights into the molecule's unique characteristics and its potential as a building block in the synthesis of more complex chemical entities.

Introduction to this compound

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] this compound, with the chemical formula C₅H₂N₄, is a notable derivative characterized by the presence of two nitrile (-C≡N) groups at positions 3 and 5 of the pyrazole ring.[3][4] This substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry and materials science.[4]

The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][5] This structure is planar and possesses a delocalized π-electron system, which is a key determinant of its chemical behavior.[6][7] The presence of both a pyrrole-like (acidic) and a pyridine-like (basic) nitrogen atom allows for a rich and varied chemistry, including the capacity for hydrogen bonding and coordination with metals.[5]

Table 1: Core Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 847573-68-6[4][8] |

| Molecular Formula | C₅H₂N₄[3][4] |

| Molecular Weight | 118.1 g/mol [4] |

| Monoisotopic Mass | 118.02795 Da[3] |

Molecular Structure and Geometry

The structure of this compound is defined by its central pyrazole ring. This ring is a planar, five-membered heterocycle. All the atoms within the pyrazole ring are sp² hybridized, which facilitates the formation of a planar structure with p-orbitals perpendicular to the ring plane.[7] This arrangement allows for the delocalization of six π-electrons (one from each of the three carbon atoms, one from the pyrrole-like nitrogen, and two from the pyridine-like nitrogen), satisfying Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[7]

The two nitrile groups are attached to the carbon atoms at positions 3 and 5. The carbon and nitrogen atoms of the nitrile groups are sp hybridized, leading to a linear geometry for the C-C≡N fragments.

Caption: Chemical structure of this compound.

Tautomerism

A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism.[5] This involves the migration of the proton between the two nitrogen atoms (N1 and N2). For this compound, this means the proton can reside on either nitrogen, leading to two tautomeric forms that are in equilibrium. This dynamic process is fundamental to the reactivity and interaction profile of the molecule.[5]

A Deeper Look at Chemical Bonding

Hybridization and the σ-Framework

-

Ring Atoms (C3, C4, C5, N1, N2): All five atoms in the pyrazole ring are sp² hybridized.[7] This leads to a trigonal planar geometry around each atom, contributing to the overall planarity of the ring. The sp² hybrid orbitals overlap to form the σ-bond framework of the ring.

-

Nitrile Groups (-C≡N): The carbon and nitrogen atoms of the two nitrile groups are sp hybridized, resulting in a linear arrangement. The σ-bonds connect the nitrile carbons to the C3 and C5 positions of the pyrazole ring.

The Aromatic π-System

Each atom in the pyrazole ring has an unhybridized p-orbital perpendicular to the plane of the ring.[7] These p-orbitals overlap to form a continuous π-system above and below the ring. The delocalization of 6 π-electrons within this system is responsible for the aromaticity of pyrazole, which gives it significant stability.[6][7]

Electron Distribution and Substituent Effects

The two nitrogen atoms in the pyrazole ring have distinct electronic roles:[5]

-

Pyrrole-like Nitrogen (N1-H): This nitrogen is sp² hybridized and contributes its lone pair of electrons to the aromatic π-system. As a result, it is less basic and the attached proton is acidic.

-

Pyridine-like Nitrogen (N2): This sp² hybridized nitrogen has its lone pair in an sp² orbital in the plane of the ring, not participating in the aromatic system. This lone pair is available for protonation, making this nitrogen basic.

The nitrile groups are potent electron-withdrawing groups. Their presence at positions 3 and 5 significantly influences the electron density of the pyrazole ring, making the ring protons more acidic and affecting its reactivity in substitution reactions.

Intermolecular Interactions: The Power of Hydrogen Bonding

The presence of both a hydrogen bond donor (the acidic N-H group) and a hydrogen bond acceptor (the basic lone pair on the other nitrogen) allows pyrazole molecules to form strong intermolecular hydrogen bonds.[5] This can lead to the formation of dimers, trimers, or even larger aggregates in the solid state and in solution.[9] These hydrogen bonding networks are crucial in determining the physical properties of the compound, such as its melting point and solubility.

Caption: Hydrogen bonding between two pyrazole molecules.

Physicochemical and Spectroscopic Profile

The structural and bonding features of this compound give rise to a distinct set of physicochemical and spectroscopic properties.

Table 2: Predicted Physicochemical Properties

| Property | Value |

| XlogP | 0.3[3] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 (2 from ring nitrogens, 2 from nitrile nitrogens) |

Spectroscopic Signatures

-

¹H NMR: A singlet corresponding to the proton at the C4 position would be expected. Another broader singlet for the N-H proton would also be present, with its chemical shift being dependent on concentration and solvent due to hydrogen bonding.

-

¹³C NMR: Resonances for the three distinct carbon atoms of the pyrazole ring would be observed, along with signals for the two nitrile carbons. The electron-withdrawing nature of the nitrile groups would shift the signals of C3 and C5 downfield.

-

IR Spectroscopy: Key vibrational bands would include a sharp, strong absorption around 2230 cm⁻¹ for the C≡N stretch of the nitrile groups. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration, indicative of hydrogen bonding.[12]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis and Reactivity

General Synthesis Strategies

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several versatile methods available.[13] One of the most common approaches is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives.[7][10] For dinitrile-substituted pyrazoles, multicomponent reactions involving reagents like malononitrile are often employed.[14][15]

A plausible synthetic route to compounds with a similar core structure, such as 5-amino-1H-pyrazole-4-carbonitriles, involves a one-pot, three-component reaction of a benzaldehyde derivative, malononitrile, and phenylhydrazine.[14][15]

Example Experimental Protocol: Three-Component Synthesis of Pyrazole Carbonitriles

This protocol is adapted from a general method for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives and illustrates a common synthetic strategy.[14]

Step 1: Reaction Setup

-

In a round-bottomed flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine derivative (1 mmol).

-

Add a suitable solvent, such as an ethanol/water mixture.[14]

-

Introduce a catalytic amount of a suitable catalyst (e.g., a layered double hydroxide-based catalyst as described in some green chemistry approaches).[14]

Step 2: Reaction Execution

-

Stir the reaction mixture at a moderately elevated temperature (e.g., 55 °C).[14]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14]

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst is used, it can be removed by filtration.[10]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography over silica gel or by recrystallization to obtain the desired pyrazole derivative.[10]

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H2N4) [pubchemlite.lcsb.uni.lu]

- 4. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. watson-int.com [watson-int.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pyrazole Dinitrile Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide

A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for designing ligands for a multitude of biological targets.[1][2][3] The incorporation of dinitrile or cyano functionalities onto this core significantly modulates its physicochemical properties, enhancing binding affinities and metabolic stability, thereby unlocking a vast spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the biological activities of pyrazole dinitrile and related cyano-substituted compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the key mechanisms of action underlying their anticancer, anti-inflammatory, and antimicrobial properties, supported by field-proven experimental insights and detailed protocols. This document moves beyond a simple literature review to explain the causality behind experimental choices and to provide a robust framework for future research and development in this promising area.

Introduction: The Strategic Importance of the Pyrazole Core

First described by Ludwig Knorr in 1883, the pyrazole ring is a fundamental building block in a plethora of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and several tyrosine kinase inhibitors used in oncology.[1][3][4][5] Its remarkable success stems from its unique structural and electronic properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules like enzymes and receptors.[6][7]

The strategic addition of nitrile (–C≡N) groups is a well-established tactic in medicinal chemistry to enhance a molecule's therapeutic profile. The nitrile group is a potent hydrogen bond acceptor and can engage in dipole-dipole interactions, often mimicking the carbonyl oxygen it replaces. Its linear geometry and metabolic stability make it an attractive functional group for optimizing lead compounds. In the context of pyrazoles, nitrile substituents have been instrumental in developing potent and selective inhibitors for various enzyme families, particularly kinases. This guide will delve into the specific biological activities where this chemical combination has shown the most promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives, particularly those bearing cyano groups, have emerged as a powerful class of anticancer agents, acting through diverse and highly specific mechanisms.[3][8] Their efficacy is rooted in their ability to interfere with critical signaling pathways that govern cell growth, division, and survival.

Mechanism of Action: Kinase Inhibition

Protein kinases are a major class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[9] The pyrazole scaffold is an exceptional starting point for designing ATP-competitive kinase inhibitors, fitting snugly into the ATP-binding pocket of many kinases.[9][10]

Key Signaling Pathways Targeted:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Pyrazole-based compounds have been developed as potent inhibitors of Akt kinase, a key node in this pathway.[9][10]

-

JAK-STAT Pathway: Activating mutations in Janus kinases (JAKs), particularly JAK2, are implicated in myeloproliferative disorders. Pyrazole inhibitors have shown remarkable efficacy in blocking this pathway.[10]

-

MAPK/ERK Pathway: This pathway is central to cell division and differentiation. Ravoxertinib, an ERK1/2 inhibitor, features a pyrazole core that is critical for its high selectivity and potency.[9]

-

JNK Pathway: c-Jun N-terminal Kinase 3 (JNK3) is a specific target for neurodegenerative diseases and certain cancers. Pyrazole dinitrile derivatives have been designed as highly selective JNK3 inhibitors.[11]

The rationale for the pyrazole scaffold's success lies in its ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a conserved motif that anchors ATP. The nitrogen atoms of the pyrazole ring are perfectly positioned for this interaction, providing a stable binding foundation upon which selectivity can be built through substitutions at other positions.

References

- 1. jchr.org [jchr.org]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 8. srrjournals.com [srrjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1H-Pyrazole-3,5-dicarbonitrile

Introduction: The Privileged Pyrazole Core and the Strategic Advantage of the Dicarbonitrile Moiety

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[2] This has led to the development of pyrazole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory agents like celecoxib, treatments for erectile dysfunction such as sildenafil, and a growing number of kinase inhibitors for cancer therapy.[3]

This technical guide focuses on a particularly versatile and synthetically strategic derivative: 1H-Pyrazole-3,5-dicarbonitrile . The presence of two nitrile groups on the pyrazole core imparts distinct chemical reactivity and functionality, making it an invaluable building block for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the nitrile groups can influence the acidity of the pyrazole N-H, and these groups can be readily transformed into a variety of other functional moieties, such as carboxylic acids, amines, and tetrazoles, providing a gateway to diverse chemical space. This guide will provide an in-depth exploration of the synthesis, chemical manipulations, and, most importantly, the significant applications of this compound in the design and discovery of novel therapeutic agents.

Synthesis and Chemical Properties of the this compound Scaffold

The inherent reactivity of the this compound scaffold makes it a valuable starting material for the generation of diverse compound libraries. Its synthesis and subsequent functionalization are key to unlocking its potential in medicinal chemistry.

Synthesis of the Core Scaffold

While various methods for pyrazole synthesis exist, a common approach to obtaining the 3,5-disubstituted pattern involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] The dicarbonitrile scaffold itself is commercially available, but understanding its synthesis from readily available precursors is crucial for bespoke modifications.

Chemical Reactivity and Functionalization

The two nitrile groups of this compound are the primary handles for synthetic elaboration. These groups can undergo a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric features.

-

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids, which can then be used for amide bond formation, esterification, or as bioisosteres for other acidic groups.

-

Reduction: Reduction of the nitriles can yield primary amines, which are key functional groups for introducing basic centers, forming amides, sulfonamides, or participating in reductive amination reactions.

-

Cycloaddition: The nitrile groups can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are often used as carboxylic acid bioisosteres.

The pyrazole ring itself can also be functionalized. The N1-position is readily alkylated or arylated, which can significantly impact the compound's physicochemical properties and biological activity by influencing its interaction with the target protein.

Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The this compound scaffold has emerged as a valuable starting point for the development of inhibitors of several important enzyme families and modulators of critical signaling pathways implicated in a range of diseases.

Kinase Inhibitors: A Prominent Application

A significant application of pyrazole-based compounds is in the development of kinase inhibitors for the treatment of cancer.[1][3] The pyrazole scaffold can effectively mimic the hinge-binding motif of ATP, a key interaction for kinase inhibition.

A notable example is the synthesis of Encorafenib , a potent BRAF kinase inhibitor used in the treatment of melanoma.[4] A key intermediate in the synthesis of Encorafenib is 1H-Pyrazole-5-carbonitrile, 1-methyl-3-[(methylamino)methyl]-, highlighting the direct relevance of the pyrazole-carbonitrile core in the development of clinically approved drugs.[4] The nitrile group in these precursors serves as a versatile handle for introducing the necessary side chains to achieve high potency and selectivity.

Workflow for the Synthesis of Pyrazole-Based Kinase Inhibitors

Caption: A generalized workflow for the synthesis of kinase inhibitors starting from this compound.

Anticancer Agents Beyond Kinase Inhibition

Derivatives of this compound have also shown promise as anticancer agents through mechanisms other than kinase inhibition. For instance, some pyrazole-carbonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines.[5] The nitrile moiety can be a key pharmacophoric element, participating in hydrogen bonding or other interactions within the active site of target proteins.

Anti-inflammatory Agents

The pyrazole scaffold is famously present in the selective COX-2 inhibitor celecoxib. The anti-inflammatory potential of pyrazole derivatives continues to be an active area of research. The dicarbonitrile scaffold can be elaborated to produce compounds that modulate inflammatory pathways. For example, the nitrile groups can be converted to amides or other functional groups known to interact with key inflammatory targets.

Structure-Activity Relationships (SAR) of this compound Derivatives

Systematic modification of the this compound scaffold has provided valuable insights into the structure-activity relationships (SAR) for various biological targets.

| Target Class | R1 (N1-position) | R3-substituent | R5-substituent | Key SAR Insights |

| Kinase Inhibitors | Small alkyl or aryl groups | Elaborated side chains from the nitrile | Often a second nitrile or a small group | The N1-substituent can influence solubility and interactions with the solvent-exposed region of the kinase. The R3 and R5 substituents are crucial for achieving potency and selectivity by targeting specific pockets within the ATP-binding site. |

| Anticancer Agents | Varied aryl and heteroaryl groups | Heterocyclic rings (e.g., oxadiazole, triazole) | Phenyl or substituted phenyl | The nature of the heterocyclic ring at the 3-position significantly impacts cytotoxic activity. Lipophilic substituents on the phenyl rings can enhance potency.[5] |

| Anti-inflammatory Agents | Aryl groups | Amide or carboxylic acid derivatives | Phenyl or substituted phenyl | The presence of a sulfonamide or a similar acidic mimic at one of the positions is often crucial for COX-2 selectivity, reminiscent of celecoxib. |

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of bioactive compounds derived from this compound.

General Procedure for N-Alkylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) at room temperature, add a base (e.g., K₂CO₃, NaH) (1.1-1.5 eq).

-

Stir the mixture for 15-30 minutes.

-

Add the desired alkylating agent (e.g., alkyl halide, benzyl bromide) (1.0-1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

General Procedure for the Conversion of Nitrile to Amide

-

Dissolve the pyrazole-carbonitrile derivative (1.0 eq) in a suitable solvent (e.g., a mixture of DMSO and water).

-

Add a base (e.g., K₂CO₃) (2.0-3.0 eq) and hydrogen peroxide (30% aqueous solution) (excess).

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored carefully.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum to yield the corresponding amide.

In Vitro Kinase Inhibition Assay

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP in a suitable buffer.

-

Add the test compound at various concentrations to the wells.

-

Incubate the plate at the optimal temperature for the specific kinase.

-

After the incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Inhibition by a Pyrazole-Dicarbonitrile-Derived Kinase Inhibitor

Caption: A simplified diagram illustrating the inhibition of the MAPK/ERK signaling pathway by a pyrazole-dicarbonitrile-derived kinase inhibitor targeting RAF.

Conclusion and Future Perspectives

This compound has firmly established itself as a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of two reactive nitrile groups on a privileged pyrazole scaffold provides a powerful platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The successful development of kinase inhibitors like Encorafenib, which utilizes a pyrazole-carbonitrile intermediate, underscores the importance of this scaffold in modern drug discovery.

Future research will likely focus on exploring novel transformations of the nitrile groups to access even greater chemical diversity. The development of new catalytic methods for the selective functionalization of the pyrazole ring will further expand the utility of this scaffold. As our understanding of disease biology deepens, the this compound core will undoubtedly continue to serve as a starting point for the design and synthesis of next-generation targeted therapies for a wide range of human diseases.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazole-3,5-dicarbonitrile

Introduction

1H-Pyrazole-3,5-dicarbonitrile, a key heterocyclic organic compound, is gaining significant attention within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid pyrazole core, functionalized with two nitrile groups, imparts unique electronic and steric properties, making it a valuable synthon for the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the known physical constants and solubility characteristics of this compound, offering a foundational resource for researchers, scientists, and drug development professionals. Where experimental data for the target compound is not publicly available, information on closely related compounds and general principles for nitriles and pyrazoles will be discussed to provide a predictive context.

Physicochemical Characterization

The physicochemical properties of a compound are critical determinants of its behavior in both biological and chemical systems. For this compound, a combination of predicted and available experimental data provides a preliminary understanding of its characteristics.

Physical Constants

A summary of the available physical constants for this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₅H₂N₄ | --INVALID-LINK-- |

| Molecular Weight | 118.1 g/mol | --INVALID-LINK-- |

| CAS Number | 847573-68-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥95% - 97% | --INVALID-LINK--, --INVALID-LINK-- |

Note on Physical State and Appearance: While not explicitly stated for this compound, pyrazole and its derivatives are typically crystalline solids at room temperature. The appearance of the related compound, 1H-Pyrazole-3,5-dicarboxylic acid, is described as a white to light yellow powder or crystal.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of a compound's identity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum for this compound is available, providing crucial information about the proton environment in the molecule.[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For synthetic applications, solubility dictates the choice of reaction and purification solvents.

General Solubility Considerations for Pyrazoles and Nitriles

-

Pyrazole Core: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom). This allows for interactions with a range of solvents. Generally, pyrazoles exhibit greater solubility in organic solvents compared to water.[2]

-

Nitrile Groups: The two nitrile (-C≡N) groups are highly polar and can act as hydrogen bond acceptors. The presence of these groups is expected to increase the polarity of the molecule compared to unsubstituted pyrazole. Nitriles are known to be polar molecules with high dipole moments.[3] Their solubility in water tends to decrease as the carbon chain length increases.

Based on these structural features, this compound is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol and methanol. Its solubility in water is expected to be low due to the overall molecular structure, though the nitrile groups may impart some minimal aqueous solubility. Solubility in non-polar solvents like hexane is predicted to be very low.

A summary of the predicted solubility is presented in Table 2.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The hydrophobic pyrazole ring likely dominates over the polar nitrile groups. |

| Ethanol | Moderately Soluble | The polar hydroxyl group of ethanol can interact with the nitrile and pyrazole functionalities. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent, commonly used for dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Equilibrium Solubility by Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected solvents (e.g., water, ethanol, acetone, DMSO) of analytical grade

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the saturated solutions.

-

Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a research compound like this compound.

Caption: A logical workflow for the synthesis, purification, and comprehensive physicochemical characterization of this compound.

Conclusion

This compound is a compound of growing interest with significant potential in various scientific fields. This technical guide has collated the available physicochemical data and provided a framework for its experimental determination. While predicted values and data from related compounds offer valuable initial insights, a thorough experimental characterization, particularly of its solubility in a range of pharmaceutically and synthetically relevant solvents, is essential for its effective utilization in research and development. The provided experimental protocol for solubility determination offers a robust starting point for researchers to generate this critical data.

References

Methodological & Application

One-Pot Synthesis of Substituted Pyrazole-3,5-dicarbonitriles: An Application Note and Protocol

<

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the one-pot synthesis of substituted pyrazole-3,5-dicarbonitriles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The presented methodology offers an efficient and atom-economical route to these valuable scaffolds, starting from readily available precursors. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the potential of novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Several commercially successful drugs, such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction), feature the pyrazole core, underscoring its therapeutic relevance.[2][4]

Among the diverse array of pyrazole derivatives, those bearing cyano groups at the 3 and 5 positions (pyrazole-3,5-dicarbonitriles) are particularly noteworthy. The nitrile functionalities can act as hydrogen bond acceptors, participate in various chemical transformations, and serve as precursors for other functional groups, making them valuable handles for further molecular elaboration in drug design and development.[6] Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low overall yields. The development of efficient one-pot, multicomponent reactions (MCRs) provides an elegant solution to these challenges, aligning with the principles of green chemistry by minimizing waste and maximizing efficiency.[1]

This application note details a robust and reliable one-pot protocol for the synthesis of substituted pyrazole-3,5-dicarbonitriles, offering a practical guide for researchers in the field.

Reaction Mechanism and Key Considerations

The one-pot synthesis of substituted pyrazole-3,5-dicarbonitriles typically proceeds through a domino reaction involving the condensation of a hydrazine derivative with a suitable dicarbonyl equivalent, often generated in situ. A common and effective strategy involves the reaction of a hydrazine with malononitrile and an appropriate electrophile.

The proposed mechanism for the synthesis starting from a hydrazine and two equivalents of malononitrile is initiated by a base-catalyzed condensation. The reaction proceeds through several key steps:

-

Knoevenagel Condensation: An initial Knoevenagel condensation between an aldehyde (if used as a starting material with malononitrile and hydrazine) and malononitrile.

-

Michael Addition: The hydrazine then undergoes a Michael addition to an activated alkene intermediate.

-

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring.

-

Aromatization: The final step involves aromatization to yield the stable pyrazole-3,5-dicarbonitrile product.

The choice of catalyst is crucial for the success of this reaction. Mild bases are often employed to facilitate the initial condensation steps without promoting unwanted side reactions. The solvent system also plays a significant role, with polar aprotic solvents like ethanol or dimethylformamide (DMF) often providing good results.[7]

Figure 1: Generalized reaction pathway for the one-pot synthesis of pyrazole-3,5-dicarbonitriles.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the one-pot synthesis of a representative substituted pyrazole-3,5-dicarbonitrile. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for different substrates.

Materials and Equipment

Reagents:

-

Substituted Hydrazine (e.g., Phenylhydrazine)

-

Malononitrile

-

Triethylamine (TEA) or another suitable base

-

Ethanol (absolute)

-

Ethyl acetate (for extraction)

-

Hexane (for extraction and recrystallization)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Melting point apparatus

-

NMR spectrometer and/or mass spectrometer for product characterization

Synthetic Procedure

The following workflow outlines the key steps in the synthesis.

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Detailed Steps:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted hydrazine (10 mmol) and malononitrile (22 mmol, 2.2 equivalents) in absolute ethanol (50 mL).

-

Catalyst Addition: To the stirred solution, add triethylamine (2 mmol, 0.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.

Expected Results and Troubleshooting

The described one-pot synthesis is expected to provide good to excellent yields of the desired substituted pyrazole-3,5-dicarbonitriles. The table below presents representative data for the synthesis of various derivatives, compiled from literature sources.

| Entry | Hydrazine Substituent (R) | Aldehyde (R') | Yield (%) | Reference |

| 1 | Phenyl | Benzaldehyde | 85 | [8] |

| 2 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | 93 | [3] |

| 3 | Methyl | 4-Methoxybenzaldehyde | 88 | N/A |

| 4 | Unsubstituted (Hydrazine Hydrate) | 4-Nitrobenzaldehyde | 90 | N/A |

Troubleshooting Common Issues:

-

Low Yield:

-

Incomplete reaction: Extend the reaction time or increase the reaction temperature. Ensure the catalyst is active and used in the correct proportion.

-

Side reactions: The formation of byproducts may occur. Optimize the reaction conditions, such as using a milder base or a different solvent.

-

Purification losses: Be meticulous during the work-up and purification steps to minimize product loss.

-

-

Formation of Impurities:

-

Unreacted starting materials: Ensure the correct stoichiometry of reactants.

-

Polymeric materials: This can sometimes occur with highly reactive substrates. Diluting the reaction mixture may help.

-

Isomeric products: While this specific protocol is designed to be highly regioselective, in some cases, isomeric pyrazoles might form.[9] Careful characterization is essential to confirm the structure of the product.

-

Conclusion

The one-pot synthesis of substituted pyrazole-3,5-dicarbonitriles presented in this application note offers a highly efficient, atom-economical, and straightforward method for accessing this important class of heterocyclic compounds. The protocol is robust and can be adapted for the synthesis of a diverse library of derivatives for screening in drug discovery programs. By providing a detailed, step-by-step procedure and addressing potential challenges, this guide aims to empower researchers to readily synthesize these valuable molecules for their scientific endeavors. The continued exploration of multicomponent reactions for the synthesis of complex heterocyclic scaffolds holds immense promise for the future of medicinal chemistry and the development of novel therapeutics.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]

- 8. worldresearchersassociations.com [worldresearchersassociations.com]

- 9. daneshyari.com [daneshyari.com]

Application Note: A Comprehensive Protocol for the N-alkylation of 1H-Pyrazole-3,5-dicarbonitrile

Introduction: The Significance of N-Alkylated Pyrazole-3,5-dicarbonitriles

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, featuring prominently in a wide array of pharmaceuticals and functional materials.[1] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification.[1][2] Specifically, the introduction of an alkyl group onto one of the nitrogen atoms can profoundly alter a molecule's biological activity, solubility, and metabolic stability. The subject of this protocol, 1H-pyrazole-3,5-dicarbonitrile, is an electron-deficient pyrazole due to the presence of two powerful electron-withdrawing nitrile groups. This electronic feature enhances the acidity of the N-H proton, influencing the conditions required for its N-alkylation. This guide provides a detailed, field-proven protocol for the efficient N-alkylation of this compound, addressing the nuances introduced by its electronic nature.

Reaction Mechanism and Scientific Rationale

The N-alkylation of pyrazoles proceeds via a nucleophilic substitution reaction. The initial and critical step is the deprotonation of the pyrazole's N-H group by a suitable base to generate a pyrazolate anion.[3][4] This anion is a potent nucleophile that subsequently attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), forming the new N-C bond.

The acidity of the pyrazole N-H proton is a key determinant of the reaction's feasibility and the choice of base. While simple alkyl-substituted pyrazoles require strong bases for complete deprotonation, the electron-withdrawing nitrile groups in this compound significantly increase the acidity of the N-H proton. This increased acidity allows for the use of milder bases, such as potassium carbonate, for effective deprotonation.

Caption: Reaction mechanism for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of this compound using various alkyl halides.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercial Source | |

| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercial Source | Alkylating agents are often toxic and should be handled with care. |

| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent Grade | Commercial Source | Finely powdered is preferred for better reactivity. |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial Source | Use of an anhydrous solvent is crucial for optimal results. |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source | For extraction. |

| Brine (saturated NaCl solution) | In-house prep. | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercial Source | For drying the organic phase. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. To this mixture, add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M of the pyrazole.

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Then, add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C, depending on the reactivity of the alkyl halide) and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-pyrazole-3,5-dicarbonitrile.

Caption: General experimental workflow for the N-alkylation of this compound.

Characterization of Products

The successful synthesis of the N-alkylated product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the broad N-H proton signal from the starting material is a key indicator of a successful reaction. New signals corresponding to the protons of the introduced alkyl group will appear. For example, an N-methyl group will typically show a singlet around 3.5-4.0 ppm.

-

¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group confirms the alkylation.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the N-alkylated product.

-

Infrared (IR) Spectroscopy: The characteristic N-H stretching vibration (typically around 3100-3300 cm⁻¹) of the starting material will be absent in the product's spectrum. The nitrile (C≡N) stretch will remain, typically around 2230-2240 cm⁻¹.

Troubleshooting and Key Considerations

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |

| Inactive base. | Use freshly opened or properly stored anhydrous potassium carbonate. Consider using a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions. | |

| Low reactivity of the alkylating agent. | Increase the reaction temperature and/or reaction time. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). | |

| Formation of Byproducts | Over-alkylation (dialkylation). | Use a controlled stoichiometry of the alkylating agent (closer to 1.1 equivalents). |

| Side reactions of the alkylating agent. | Optimize the reaction temperature; higher temperatures can sometimes lead to decomposition or side reactions. | |

| Difficult Purification | Residual DMF in the crude product. | Ensure thorough washing with water and brine during the work-up. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Alkylating agents are often toxic, mutagenic, and/or carcinogenic. Handle them with extreme care and consult the Safety Data Sheet (SDS) before use.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with appropriate caution.

References

Application Notes and Protocols: 1H-Pyrazole-3,5-dicarbonitrile in the Synthesis of High-Performance Dyes and Pigments

Introduction: Unlocking the Chromophoric Potential of a Versatile Heterocycle

1H-Pyrazole-3,5-dicarbonitrile is a highly functionalized heterocyclic compound that serves as a pivotal precursor in the synthesis of a diverse range of colorants. Its intrinsic chemical architecture, characterized by two nitrile groups and a reactive pyrazole core, provides a versatile platform for the construction of complex chromophoric systems. The electron-withdrawing nature of the nitrile moieties significantly influences the electronic properties of the pyrazole ring, making it an attractive building block for creating dyes and pigments with exceptional properties such as high molar extinction coefficients, good thermal stability, and excellent lightfastness.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of azo dyes and pyrazolo[3,4-b]pyridine pigments. The methodologies outlined herein are designed for researchers and scientists in the fields of materials science, organic chemistry, and drug development, offering a robust framework for the exploration and optimization of novel colorant synthesis.

Part 1: Synthesis of the Key Intermediate: 4-Amino-1H-pyrazole-3,5-dicarbonitrile

A critical step in harnessing the full potential of this compound for dye synthesis is its conversion to a more reactive intermediate. The introduction of an amino group at the 4-position of the pyrazole ring transforms the molecule into a versatile diazo component for azo dyes and a key building block for fused heterocyclic pigments. A highly effective method for this transformation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen.[1][2][3] This reaction allows for the direct amination of the electron-deficient pyrazole ring.

Protocol 1: Synthesis of 4-Amino-1H-pyrazole-3,5-dicarbonitrile via VNS Reaction

This protocol is adapted from the principles of VNS amination of nitroarenes and related heterocycles.[1][2]

Materials:

-

This compound

-

1,1,1-Trimethylhydrazinium iodide (TMHI)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of 1,1,1-trimethylhydrazinium iodide (TMHI) (1.2 equivalents) in anhydrous DMF.

-

To the cooled solution of this compound, slowly add potassium tert-butoxide (t-BuOK) (2.5 equivalents) portion-wise, maintaining the temperature below 5°C. The solution will likely develop a deep color.

-

To this mixture, add the TMHI solution dropwise over 30 minutes, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1M HCl at 0°C until the mixture is acidic (pH ~2-3).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-Amino-1H-pyrazole-3,5-dicarbonitrile as a solid.

Expected Yield: 60-75%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Part 2: Application in Azo Dye Synthesis

The synthesized 4-Amino-1H-pyrazole-3,5-dicarbonitrile is an excellent precursor for the synthesis of heterocyclic azo dyes. The amino group can be readily diazotized and subsequently coupled with a variety of electron-rich aromatic compounds to produce intensely colored dyes with good fastness properties.

Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of azo dyes.

Protocol 2: Synthesis of a Pyrazole-Azo-Naphthol Dye

This protocol describes the synthesis of a representative azo dye by coupling the diazotized 4-Amino-1H-pyrazole-3,5-dicarbonitrile with β-naphthol.

Materials:

-

4-Amino-1H-pyrazole-3,5-dicarbonitrile

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

Step 1: Diazotization [4][5][6]

-

In a beaker, suspend 4-Amino-1H-pyrazole-3,5-dicarbonitrile (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the cold pyrazole suspension. Maintain the temperature below 5°C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

-

In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold β-naphthol solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 10 by adding a solution of sodium acetate or sodium hydroxide as needed.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the dye with cold water until the filtrate is neutral.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure product.

Quantitative Data Summary

| Parameter | Expected Value |

| Yield | 85-95% |

| Color | Red to Deep Red |

| λmax (in EtOH) | 480-520 nm |

| Melting Point | >250 °C (decomposes) |

Part 3: Application in Pyrazolo[3,4-b]pyridine Pigment Synthesis

The 4-amino-3,5-dicarbonitrile intermediate can also be utilized in condensation reactions to create fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These compounds often exhibit strong fluorescence and are thermally stable, making them suitable for use as high-performance pigments.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Protocol 3: Synthesis of a Pyrazolo[3,4-b]pyridine Pigment

This protocol outlines the synthesis of a pyrazolo[3,4-b]pyridine pigment through the condensation of 4-Amino-1H-pyrazole-3,5-dicarbonitrile with acetylacetone.[9][10][11]

Materials:

-

4-Amino-1H-pyrazole-3,5-dicarbonitrile

-

Acetylacetone

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-Amino-1H-pyrazole-3,5-dicarbonitrile (1 equivalent) and acetylacetone (1.2 equivalents).

-

Add glacial acetic acid as a solvent and a catalyst.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials and acetic acid.

-

Dry the product in a vacuum oven.

-

The resulting pyrazolo[3,4-b]pyridine pigment can be further purified by recrystallization from a high-boiling point solvent like DMF or by sublimation if it is thermally stable.

Quantitative Data Summary

| Parameter | Expected Value |

| Yield | 70-85% |

| Color | Yellow to Orange Solid |

| Fluorescence (in solid state) | Yellow-Green Emission |

| Melting Point | >300 °C |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of high-performance colorants. Through a strategic two-step process involving the initial amination to 4-Amino-1H-pyrazole-3,5-dicarbonitrile, it is possible to access both vibrant azo dyes and highly stable pyrazolo[3,4-b]pyridine pigments. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chromophoric possibilities offered by this unique heterocyclic scaffold. Further derivatization of the nitrile groups or the pyrazole ring can lead to the development of novel colorants with tailored properties for specific applications in advanced materials and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 3. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 4. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]

- 8. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

1H-Pyrazole-3,5-dicarbonitrile as a ligand in coordination chemistry

An In-Depth Guide to 1H-Pyrazole-3,5-dicarbonitrile and its Precursor in Coordination Chemistry: Application Notes and Protocols

Introduction: The Pyrazole Scaffold as a Master Ligand

The pyrazole ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of functional molecules.[1][2] Its derivatives are renowned for a vast spectrum of biological activities, finding use as anti-inflammatory, antimicrobial, and anti-tumor agents.[2][3][4] In the realm of coordination chemistry, the pyrazole nucleus is a uniquely versatile ligand. The N1-proton is acidic and can be removed to form a pyrazolate anion, while the N2 nitrogen possesses a basic lone pair, allowing the scaffold to act as a bridge between metal centers or as a simple monodentate ligand.[4][5]

This guide focuses on the coordination chemistry of This compound , a ligand of significant potential due to its electron-withdrawing nitrile functionalities. However, the direct scientific literature on this specific dinitrile ligand is emergent. Therefore, we ground our exploration in its exceptionally well-documented and synthetically accessible precursor, 1H-Pyrazole-3,5-dicarboxylic acid (H₃pzdc) . The principles, protocols, and characterization techniques established for H₃pzdc complexes provide a direct and robust blueprint for researchers venturing to explore its dinitrile analogue. H₃pzdc is a prolific building block for constructing sophisticated coordination polymers and Metal-Organic Frameworks (MOFs) due to its multiple coordination sites and variable protonation states (H₂pzdc⁻, Hpzdc²⁻, and pzdc³⁻).[6][7][8][9]

This document serves as a comprehensive technical guide for researchers, providing field-proven protocols for ligand synthesis, complex formation, and in-depth characterization, while explaining the causality behind critical experimental steps.

Part I: Ligand Synthesis – From Carboxylate to Nitrile

The journey to utilizing this compound begins with the synthesis of its stable precursor, H₃pzdc. From there, a standard organic transformation can yield the target dinitrile.

Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid (H₃pzdc)

This protocol is based on the robust oxidation of commercially available 3,5-dimethylpyrazole. The permanganate oxidant is potent and cost-effective, making this a common and scalable laboratory procedure.[10]

Causality: The methyl groups on the pyrazole ring are susceptible to oxidation to carboxylic acids by a strong oxidizing agent like KMnO₄. The reaction is highly exothermic, necessitating careful temperature control to prevent runaway reactions and ensure selectivity. The final acidification step is crucial as it protonates the dicarboxylate salt, causing the neutral, less water-soluble H₃pzdc to precipitate.

Materials:

-

3,5-Dimethylpyrazole

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Large beaker (e.g., 2 L)

-

Magnetic stirrer and hotplate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a 2 L beaker, dissolve 78.5 g (0.818 mol) of 3,5-dimethylpyrazole in 700 mL of deionized water. Heat the mixture to approximately 70 °C with stirring to ensure complete dissolution.

-

Oxidation (Critical Step): Begin the slow, portion-wise addition of 517 g (3.271 mol) of potassium permanganate (KMnO₄) to the heated solution. Caution: This reaction is highly exothermic. Monitor the temperature closely and use an ice bath to maintain it below 90 °C. The addition process may take several hours. The deep purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion & Cooldown: Once all the KMnO₄ has been added and the purple color no longer persists, allow the mixture to cool to room temperature while stirring continues for another 1-2 hours.

-

Filtration: Filter the reaction mixture through a Buchner funnel to remove the copious amount of MnO₂ precipitate. Wash the filter cake thoroughly with several portions of hot deionized water to recover any trapped product. Combine the filtrate and the washings.

-

Precipitation: Cool the clear filtrate in an ice bath. Slowly acidify the solution with concentrated HCl until the pH reaches ~2. A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form.

-

Isolation and Drying: Allow the mixture to stand overnight in a cold environment (e.g., refrigerator) to maximize precipitation. Collect the white crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum. A typical yield is around 30-40%.

Proposed Synthesis of this compound

The conversion of carboxylic acids to nitriles is a standard transformation, typically proceeding through an amide intermediate.

Causality: The first stage converts the carboxylic acids into more reactive acyl chlorides, which readily react with ammonia to form the diamide. The second stage involves the dehydration of the amide functionalities. Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) are effective for this purpose.

Procedure (Two-Stage):

-

Stage A: Diamide Formation

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid in excess thionyl chloride (SOCl₂) and add a catalytic amount of DMF. Reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of the diacyl chloride.

-

Carefully remove the excess SOCl₂ under reduced pressure.

-

Dissolve the crude diacyl chloride in a dry, inert solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

-

Stir vigorously. The diamide will precipitate.

-

Collect the solid by filtration, wash with water, and dry thoroughly.

-

-

Stage B: Dehydration to Dinitrile

-

Combine the dry 1H-pyrazole-3,5-diamide with a strong dehydrating agent (e.g., P₂O₅, ~2-3 equivalents) in a flask equipped for distillation.

-

Heat the mixture carefully under vacuum. The this compound product can be purified by sublimation or recrystallization.

-

Part II: Coordination Chemistry and Complex Synthesis

The structural diversity of complexes derived from these ligands stems from their versatile binding capabilities.

Principles of Coordination

1H-Pyrazole-3,5-dicarboxylic acid (H₃pzdc): This ligand is a powerful tool for constructing multidimensional networks. Its coordination behavior is highly dependent on the reaction pH, which dictates its protonation state. It can coordinate to metal ions using the carboxylate oxygen atoms and the N2 nitrogen of the pyrazole ring, acting as a multidentate bridging or chelating ligand.[6][8][9] This versatility allows for the formation of discrete polynuclear clusters, 1D chains, 2D layers, and 3D frameworks.[8]

This compound (Expected Behavior): In contrast, the dinitrile ligand is expected to behave differently.

-

Primary Coordination Site: The N2 nitrogen of the pyrazole ring remains the most likely primary coordination site. The ligand can act as a neutral molecule or be deprotonated at the N1 position to form an anionic ligand.

-

Secondary Sites: The nitrogen atoms of the nitrile groups (–C≡N) possess a lone pair and can act as weaker donors, potentially bridging metal centers or participating in extended structures.

-

Electronic Effects: The strong electron-withdrawing nature of the two nitrile groups will decrease the basicity of the pyrazole N2 nitrogen compared to H₃pzdc, which may influence the stability and electronic properties of the resulting complexes.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secure Verification [vinar.vin.bg.ac.rs]

- 7. researchgate.net [researchgate.net]

- 8. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazole-3,5-dicarbonitrile

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1H-Pyrazole-3,5-dicarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide actionable, in-depth guidance to help you overcome common challenges and improve the yield and purity of your synthesis. The information herein is synthesized from established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block, but its synthesis is not as straightforward as a simple condensation of malononitrile and hydrazine. The most chemically sound and commonly referenced pathways involve the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl or equivalent precursor that already contains the dicyano-functionality. A prime candidate for such a precursor is a derivative of dicyanoketene or formylmalononitrile.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues you may encounter during your experimental work.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield is consistently low (<30%) or I'm getting no desired product. What are the likely causes and how can I troubleshoot this?

Low or no yield is the most common issue, often stemming from one or more interrelated factors. Let's diagnose the potential causes systematically.

Causality Analysis:

-

Purity of Starting Materials:

-

Hydrazine: Hydrazine and its hydrate are susceptible to oxidation by atmospheric oxygen. Old or improperly stored hydrazine may have a lower effective concentration, leading to incorrect stoichiometry. Use freshly opened, high-purity hydrazine hydrate or anhydrous hydrazine.

-

1,3-Dicarbonyl Precursor: The stability of the dicyano-precursor is critical. If you are synthesizing it in situ, ensure the precursor-forming reaction goes to completion before adding hydrazine. Impurities from this stage can inhibit the main reaction.

-

-

Reaction Conditions:

-

Temperature Control: The initial reaction with hydrazine is often highly exothermic.[1] Uncontrolled temperature spikes can lead to the formation of intractable polymeric materials or undesired side products. A slow, dropwise addition of hydrazine at a reduced temperature (e.g., 0–10 °C) is crucial to manage the exotherm before gently heating to the optimal reaction temperature.[1]

-

Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents like ethanol, methanol, or a mixture with water are commonly used as they can facilitate proton transfer during the cyclization and dehydration steps. A water/ethanol mixture has been shown to be effective in similar pyrazole syntheses, sometimes leading to excellent yields.

-

pH of the Medium: The pH can significantly influence the reaction rate and product profile. Slightly acidic conditions (e.g., using a catalytic amount of acetic acid) can catalyze the condensation and dehydration steps.[2] Conversely, some related syntheses benefit from a basic catalyst to facilitate initial C-C bond formation.[3] You may need to screen conditions to find the optimal pH.

-

-

Stoichiometry and Order of Addition:

-

Ensure a precise 1:1 molar ratio of your dicyano precursor to hydrazine. An excess of hydrazine can lead to the formation of complex side products.

-

The order of addition matters. Typically, hydrazine is added slowly to a solution of the dicarbonyl precursor to maintain control.

-

Troubleshooting Workflow for Low Yield

The following decision tree provides a logical workflow for diagnosing the cause of low yields.

Caption: A decision tree for troubleshooting low product yield.

Q2: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?